5-Chlor-1H-indol-2-boronsäure

Übersicht

Beschreibung

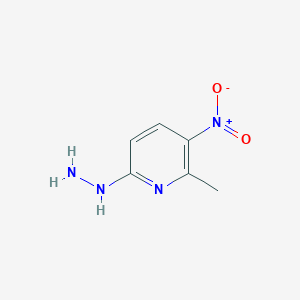

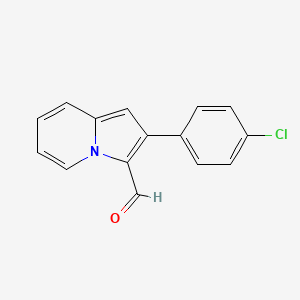

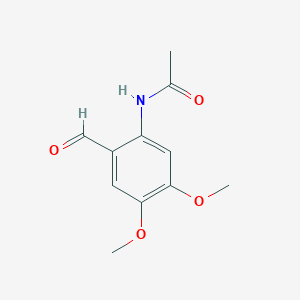

5-Chloro-1H-indole-2-boronic acid is a chemical compound with the molecular formula C8H7BClNO2 . It is a type of organoboron reagent, which are generally stable, readily prepared, and environmentally benign .

Synthesis Analysis

The synthesis of 5-Chloro-1H-indole-2-boronic acid and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indole-2-boronic acid consists of a boronic acid group attached to the 2-position of a 5-chloro-1H-indole . The molecular weight of the compound is 195.411 Da .Chemical Reactions Analysis

In terms of chemical reactions, 5-Chloro-1H-indole-2-boronic acid can participate in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron reagents with various electrophilic organic groups .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

5-Chlor-1H-indol-2-boronsäure: ist ein wertvolles Reagenz im Suzuki–Miyaura-(SM)-Kupplungsprozess. Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese von grundlegender Bedeutung sind. Die SM-Kupplung ist bekannt für ihre milden Bedingungen und die Toleranz gegenüber verschiedenen funktionellen Gruppen, was sie zu einem unverzichtbaren Werkzeug für Chemiker macht .

Stereospezifische Funktionalisierungen

Die Verbindung spielt eine entscheidende Rolle bei der stereospezifischen Funktionalisierung von sekundären und tertiären Boronsäureestern. Diese Reaktionen sind essenziell für die Herstellung von enantiomerenangereicherten Molekülen, die bedeutende Auswirkungen auf die Entwicklung von Pharmazeutika und anderen biologisch aktiven Verbindungen haben .

Inhibitoren für Arthritische Erkrankungen

Forscher haben This compound bei der Synthese von Indol-Inhibitoren verwendet, die auf MMP-13 abzielen, ein Enzym, das an arthritischen Erkrankungen beteiligt ist. Die Entwicklung dieser Inhibitoren könnte zu neuen Behandlungsmöglichkeiten für Erkrankungen wie Arthrose führen .

Tubulin-Polymerisationsinhibitoren

Dieses Boronsäurederivat ist auch an der Herstellung von substituierten Pyrimidinen beteiligt, die als Tubulin-Polymerisationsinhibitoren wirken. Diese Substanzen haben potenzielle Anwendungen in der Krebstherapie, da sie den mitotischen Prozess in Krebszellen stören können .

Synthese von Aryl-hetarylfurocumarinen

Die Verbindung wird in Suzuki-Kupplungsreaktionen zur Synthese von Aryl-hetarylfurocumarinen verwendet. Diese Moleküle sind aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter entzündungshemmende und krebshemmende Eigenschaften, von Interesse .

Homokupplungsreaktionen

This compound: ist ein Reaktant in Homokupplungsreaktionen, die für die Synthese symmetrischer Biaryle nützlich sind. Diese Biaryle sind strukturelle Motive, die häufig in Pharmazeutika und organischen Materialien vorkommen .

Synthese von Hydroxychinonen

Es wird bei der Synthese von Hydroxychinonen über Suzuki-Miyaura-Kupplung von Phenylidoniumylide verwendet. Hydroxychinone sind aufgrund ihrer antioxidativen Eigenschaften in verschiedenen Bereichen, einschließlich der Pharmazeutika, von Bedeutung .

Kinaseinhibitoren zur Krebsbehandlung

Schließlich ist die Verbindung ein Reaktant zur Herstellung von Thieno[3,2-d]pyrimidinen als Tpl2-Kinaseinhibitoren. Diese Inhibitoren werden auf ihr Potenzial zur Behandlung von Krebs untersucht, indem sie bestimmte Signalwege in Krebszellen angreifen .

Wirkmechanismus

Target of Action

5-Chloro-1H-indole-2-boronic acid is primarily used as a reactant in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organic groups that participate in this reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction affects the biochemical pathways involved in carbon–carbon bond formation . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis . The reaction can be catalyzed by ethers, leading to the development of new borane reagents .

Result of Action

The result of the action of 5-Chloro-1H-indole-2-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Action Environment

The action of 5-Chloro-1H-indole-2-boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction conditions, such as temperature and solvent, can affect the reaction’s efficiency and the stability of the compound . Additionally, the presence of other substances, such as ethers, can catalyze the reaction and influence the compound’s action .

Zukünftige Richtungen

The future directions of research involving 5-Chloro-1H-indole-2-boronic acid and similar compounds likely involve further exploration of their use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . These compounds have potential applications in the synthesis of various biologically active molecules .

Biochemische Analyse

Biochemical Properties

5-Chloro-1H-indole-2-boronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. One of the primary interactions involves its role as a reactant in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other organic molecules . This reaction is catalyzed by palladium complexes, which facilitate the transmetalation process, transferring the boronic acid group to the organic substrate . Additionally, 5-Chloro-1H-indole-2-boronic acid can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Cellular Effects

The effects of 5-Chloro-1H-indole-2-boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling pathways . By inhibiting or activating these kinases, 5-Chloro-1H-indole-2-boronic acid can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-1H-indole-2-boronic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, in Suzuki-Miyaura coupling reactions, 5-Chloro-1H-indole-2-boronic acid undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds . Additionally, this compound can inhibit enzyme activity by binding to their active sites, preventing substrate access and subsequent catalytic activity. These interactions can lead to changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-1H-indole-2-boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 5-Chloro-1H-indole-2-boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models. For instance, prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 5-Chloro-1H-indole-2-boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which further increases in dosage do not enhance the effect. These findings underscore the importance of optimizing dosage levels in preclinical studies to balance efficacy and safety.

Metabolic Pathways

5-Chloro-1H-indole-2-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthetic and catabolic processes . For example, it can inhibit enzymes in the glycolytic pathway, leading to alterations in glucose metabolism and energy production. Additionally, 5-Chloro-1H-indole-2-boronic acid can affect the levels of metabolites, such as amino acids and nucleotides, by interacting with enzymes involved in their synthesis and degradation.

Transport and Distribution

The transport and distribution of 5-Chloro-1H-indole-2-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its intracellular accumulation . Once inside the cell, 5-Chloro-1H-indole-2-boronic acid can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active organs, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 5-Chloro-1H-indole-2-boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, phosphorylation or acetylation of 5-Chloro-1H-indole-2-boronic acid can direct it to the nucleus, where it can interact with transcription factors and modulate gene expression. Similarly, localization to the mitochondria can influence cellular energy metabolism and apoptotic pathways.

Eigenschaften

IUPAC Name |

(5-chloro-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVLNSZYFCBHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402535 | |

| Record name | 5-CHLORO-1H-INDOLE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282528-62-5 | |

| Record name | B-(5-Chloro-1H-indol-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282528-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-CHLORO-1H-INDOLE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)

![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)

![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)

![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)